molecular formula C22H20N2O3 B272182 4-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-2,3-dihydro-1H-indol-1-yl]butanenitrile

4-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-2,3-dihydro-1H-indol-1-yl]butanenitrile

Cat. No. B272182
M. Wt: 360.4 g/mol
InChI Key: SFBPWLLYUSEXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-2,3-dihydro-1H-indol-1-yl]butanenitrile is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential use in the development of new drugs and therapies for various diseases.

Mechanism of Action

The mechanism of action of 4-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-2,3-dihydro-1H-indol-1-yl]butanenitrile is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of several signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of several enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of adhesion molecules, which are involved in the inflammatory response. It has also been shown to have antioxidant activity and protect against oxidative stress. In addition, it has been found to have anticancer activity and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-2,3-dihydro-1H-indol-1-yl]butanenitrile in lab experiments is its potential as a neuroprotective agent and a treatment for neurodegenerative diseases. It has also been shown to have anti-inflammatory, antioxidant, and anticancer activities, which make it a promising candidate for the development of new drugs and therapies. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for the study of 4-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-2,3-dihydro-1H-indol-1-yl]butanenitrile. One direction is the development of new drugs and therapies based on this compound. Another direction is the study of its potential as a neuroprotective agent and a treatment for neurodegenerative diseases. There is also a need for further research on the mechanism of action of this compound and its potential interactions with other signaling pathways. Overall, the study of this compound holds great promise for the development of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of 4-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-2,3-dihydro-1H-indol-1-yl]butanenitrile is a complex process that involves several steps. The synthesis starts with the reaction of 2-naphthoic acid with ethyl acetoacetate to form 2-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-oxobutanoic acid. This intermediate is then reacted with 3-amino-2-butanone to form the final product, this compound.

Scientific Research Applications

4-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-2,3-dihydro-1H-indol-1-yl]butanenitrile has been extensively studied for its potential use in the development of new drugs and therapies. This compound has been found to have several pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to have potential as a neuroprotective agent and a treatment for neurodegenerative diseases.

properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

4-[3-hydroxy-2-oxo-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)indol-1-yl]butanenitrile

InChI

InChI=1S/C22H20N2O3/c23-13-5-6-14-24-19-10-4-3-9-17(19)22(27,21(24)26)18-12-11-15-7-1-2-8-16(15)20(18)25/h1-4,7-10,18,27H,5-6,11-12,14H2

InChI Key

SFBPWLLYUSEXOP-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C(=O)C1C3(C4=CC=CC=C4N(C3=O)CCCC#N)O

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1C3(C4=CC=CC=C4N(C3=O)CCCC#N)O

Origin of Product

United States

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